N,N-di-n-butylformamide dimethyl acetal
Description
Structure
3D Structure
Properties
IUPAC Name |
N-butyl-N-(dimethoxymethyl)butan-1-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H25NO2/c1-5-7-9-12(10-8-6-2)11(13-3)14-4/h11H,5-10H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILWAGGBLQBWJRB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CCCC)C(OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H25NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90460871 | |
| Record name | N,N-di-n-butylformamide dimethyl acetal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90460871 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19449-30-0 | |
| Record name | N,N-di-n-butylformamide dimethyl acetal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90460871 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for N,n Di N Butylformamide Dimethyl Acetal
Laboratory-Scale Preparation Routes
Two principal strategies have been developed for the laboratory synthesis of N,N-di-n-butylformamide dimethyl acetal (B89532), each offering distinct advantages depending on the available starting materials and desired reaction conditions.
A common and direct method for the preparation of N,N-dialkylformamide acetals involves the reaction of the corresponding N,N-dialkylformamide with a suitable methylating agent. This process typically proceeds in two steps. First, the N,N-di-n-butylformamide is reacted with a methylating agent, such as dimethyl sulfate, to form an intermediate iminium salt. In the second step, this salt is treated with a methoxide (B1231860) source, typically sodium methoxide, to yield the final N,N-di-n-butylformamide dimethyl acetal. google.com
The reaction can be generalized as follows:
Formation of the Iminium Salt:
N,N-Di-n-butylformamide + Dimethyl Sulfate → [Iminium Salt Intermediate]
Reaction with Sodium Methoxide:
[Iminium Salt Intermediate] + Sodium Methoxide → this compound + Sodium Sulfate
Synthesis via Methylating Agent
| Step | Reactants | Product | Key Conditions |
|---|---|---|---|
| 1 | N,N-Di-n-butylformamide, Dimethyl Sulfate | Iminium Salt | - |
| 2 | Iminium Salt, Sodium Methoxide | This compound | Solvent (e.g., isoparaffin), 20-30°C |
An alternative route to this compound is through a transacetalization reaction. This method involves reacting a more readily available formamide (B127407) acetal, such as N,N-dimethylformamide dimethyl acetal, with n-butanol. The reaction is typically catalyzed by an acid and proceeds by exchanging the alkoxy groups of the starting acetal with the alcohol.
For the synthesis of a related compound, N,N-dimethylformamide di-tert-butyl acetal, a similar process is employed where N,N-dimethylformamide dimethyl acetal is reacted with tert-butanol. chemicalbook.com This reaction is heated for an extended period to drive the equilibrium towards the desired product by distilling off the methanol (B129727) that is formed. chemicalbook.com A polymerization inhibitor, such as 2,4,6-tri-tert-butylphenol, may be added to the reaction mixture. chemicalbook.com This approach has been shown to produce the di-tert-butyl acetal in a yield of 52%. chemicalbook.com A similar strategy could be applied for the synthesis of this compound.
Transacetalization Synthesis Data (Analogous Compound)
| Starting Material | Reagent | Product | Yield | Reaction Time |
|---|---|---|---|---|
| N,N-Dimethylformamide dimethyl acetal | tert-Butanol | N,N-Dimethylformamide di-tert-butyl acetal | 52% | 90 hours |
Process Optimization and Scale-Up Considerations for Efficient Production
For the efficient production of this compound, several factors related to process optimization and scale-up need to be considered. When scaling up the synthesis from N,N-di-n-butylformamide and methylating agents, maintaining efficient mixing and temperature control is crucial, especially during the formation of the iminium salt and its subsequent reaction with sodium methoxide. google.com The choice of solvent becomes even more critical on a larger scale to ensure that the product remains in solution and to facilitate its separation and purification. google.com
Chemical Reactivity and Mechanistic Pathways of N,n Di N Butylformamide Dimethyl Acetal
Fundamental Reaction Classes
N,N-di-n-butylformamide dimethyl acetal (B89532) exhibits a versatile range of chemical reactivity, primarily centered around the electrophilic nature of the acetal carbon. This reactivity allows it to participate in several fundamental reaction classes, including nucleophilic substitution, oxidation, and reduction.
The core reactivity of N,N-di-n-butylformamide dimethyl acetal lies in its susceptibility to nucleophilic attack at the acetal carbon. The two methoxy groups are effective leaving groups, facilitating their displacement by a variety of nucleophiles. This reaction is a cornerstone of the compound's utility in organic synthesis.
In these reactions, a nucleophile (Nu⁻) attacks the central carbon atom, leading to the departure of one of the methoxy groups as a methoxide (B1231860) anion. This process can be repeated, allowing for the substitution of both methoxy groups. Common nucleophiles that participate in these substitution reactions include amines and halides. The general mechanism involves the formation of a transient, positively charged intermediate that is highly reactive towards nucleophiles. The specific nature of the products formed is dependent on the nucleophile employed.
| Nucleophile | Product Type |
| Amines | Substituted formamides |
| Halides | Formamidinium halides |
This compound can undergo oxidation to yield the corresponding formamide (B127407) derivatives. The specific products and the ease of oxidation depend on the oxidizing agent used and the reaction conditions. Under atmospheric conditions, related formamides have been shown to undergo photo-oxidation, leading to a variety of products. For instance, the photo-oxidation of N,N-dimethylformamide (DMF) results in the formation of N-methyl-formyl-formamide as a primary product. While direct oxidation studies on this compound are less common in the literature, its structural similarity to other formamides suggests that it would be susceptible to similar oxidative transformations.
The reduction of this compound leads to the formation of N,N-di-n-butylamine and methanol (B129727) as the primary byproducts. This transformation involves the cleavage of the carbon-oxygen and carbon-nitrogen bonds at the acetal center. The choice of reducing agent is critical in directing the outcome of the reaction and minimizing the formation of unwanted side products.
| Reactant | Reducing Agent | Primary Products |
| This compound | General reducing agents | N,N-di-n-butylamine, Methanol |
Role as a Formylating Agent and Amidinating Reagent
A significant application of this compound and related formamide acetals in organic synthesis is their function as formylating and amidinating reagents. sciencemadness.org These reactions leverage the electrophilicity of the acetal carbon and the ability of the methoxy groups to act as leaving groups.
As a formylating agent , it is used to introduce a formyl group (-CHO) into a molecule. This is particularly useful in the synthesis of enamines from compounds containing active methylene (B1212753) groups. The reaction proceeds through the attack of the active methylene carbon on the acetal carbon, followed by the elimination of methanol.
As an amidinating reagent , it reacts with primary and secondary amines to form formamidines. This reaction involves the nucleophilic attack of the amine on the acetal carbon, leading to the displacement of the methoxy groups and the formation of a new carbon-nitrogen double bond. Formamide acetals are also effective in converting amides and thioamides into their corresponding amidines.
Elucidation of Reaction Mechanisms and Intermediates
The diverse reactivity of this compound can be understood by examining the underlying reaction mechanisms and the nature of the key intermediates involved.
A central feature of the reaction mechanisms of formamide acetals is the generation of aza-oxo-stabilized carbenium ions . sciencemadness.org These intermediates, also known as oxocarbenium ions, are highly electrophilic and play a crucial role in the nucleophilic substitution reactions of these compounds. nih.gov
The formation of the aza-oxo-stabilized carbenium ion is initiated by the departure of one of the methoxy groups from the acetal carbon. This departure is often facilitated by Lewis acids or protic acids. The resulting carbocation is stabilized by resonance delocalization of the positive charge onto both the nitrogen and the remaining oxygen atom. This delocalization significantly increases the stability of the carbocation, making it a key intermediate in the reaction pathway.
The stabilized carbenium ion then readily reacts with a wide range of nucleophiles, leading to the formation of the final substitution products. The conformation of this reactive intermediate can be influenced by electrostatic stabilization from nearby functional groups, which can, in turn, dictate the stereochemical outcome of the reaction. nih.gov
Influence of Reaction Conditions on Selectivity and Yield
The selectivity and yield of chemical reactions involving this compound are critically dependent on the careful control of various reaction conditions. The inherent reactivity of the formamide acetal functional group can be modulated by parameters such as temperature, solvent, catalysis, and reactant stoichiometry. Furthermore, the presence of the two n-butyl groups on the nitrogen atom introduces significant steric factors that, compared to smaller analogues like N,N-dimethylformamide dimethyl acetal (DMFDMA), play a decisive role in dictating reaction pathways and efficiencies.
Temperature
Reaction temperature is a fundamental parameter that directly influences reaction kinetics. For formamide acetals, an optimal temperature range often exists that maximizes product yield and purity by balancing reaction rate against the potential for decomposition or the formation of undesired by-products. In studies on the synthesis of the related DMFDMA, the yield and purity were shown to increase as the temperature was raised from 15°C to 30°C. However, a further increase in temperature from 30°C to 40°C resulted in a decrease in both yield and purity, indicating that higher temperatures promoted side reactions. The optimal temperature for achieving the highest purity (91.13%) was found to be 25°C.
For reactions involving the more sterically hindered this compound, a higher activation energy might be expected for certain transformations. This could necessitate higher reaction temperatures to achieve a reasonable rate. However, this must be carefully optimized, as formamide acetals are known to be sensitive to high temperatures, which can lead to decomposition. sciencemadness.org The general stability of these reagents is contingent on avoiding excessive heat, moisture, and acidic conditions. sciencemadness.org
| Temperature (°C) | Purity (%) | Yield (%) | Observations |
|---|---|---|---|
| 15 | Lower | Lower | Purity and yield increase with temperature in this initial range. |
| 25 | 91.13 | ~86 | Optimal temperature identified in the study for maximizing purity and yield. |
| 30 | High | High | Purity and yield begin to plateau or slightly decrease. |
| 40 | Decreased | Decreased | Higher temperature leads to the formation of by-products, reducing both purity and yield. |
Solvent
The choice of solvent can significantly impact reaction outcomes by influencing reactant solubility, stabilizing transition states, and in some cases, participating in the reaction. In the synthesis of DMFDMA, changing the solvent system has been shown to directly affect the product yield. For instance, one synthetic method reported a yield of 75.3% in a standard solvent oil, which was improved to 85.4% by using a specific mixed-solvent oil system. chemicalbook.com This highlights the importance of solvent screening during process optimization. The polarity and coordinating ability of the solvent can affect the stability of charged intermediates common in the mechanistic pathways of formamide acetals, thereby altering reaction selectivity and rate.
| Solvent System | Yield (%) | Purity (%) |
|---|---|---|
| #200 Solvent Oil | 75.3 | 97 |
| Mixed Solvent Oil (D40, D60, #260) | 85.4 | 97 |
Catalysts
Catalysis is a key strategy for enhancing the rate and selectivity of reactions involving formamide acetals. Lewis acids, in particular, have been shown to be effective. In the transamidation of primary carboxamides, N,N-dialkylformamide dimethyl acetals are used as activating agents to form N'-acyl-N,N-dialkylformamidine intermediates. organic-chemistry.org This activation and subsequent acyl transfer are efficiently promoted by Lewis acid catalysts like scandium triflate (Sc(OTf)₃) or zirconium chloride (ZrCl₄). organic-chemistry.org The catalyst facilitates the reaction, allowing for efficient amide exchange under milder conditions than would otherwise be required. Similarly, acid catalysts are employed in transacetalization reactions, where the methoxy groups of the acetal are exchanged with other alcohols. researchgate.net For a sterically demanding substrate like this compound, a catalyst can be crucial in lowering the activation energy for the desired transformation, potentially increasing both yield and selectivity by favoring one reaction pathway over others.
Reactant Structure (Steric Effects) and Stoichiometry
The steric and electronic properties of the reactants are paramount in controlling selectivity. The n-butyl groups of this compound exert a significant steric influence that can alter reaction outcomes compared to less hindered analogues like DMFDMA.
Steric Effects on Selectivity : Research on related compounds has demonstrated that steric bulk can fundamentally change reaction pathways. For example, in reactions with anthranilamide, the sterically crowded dimethylformamide di(isopropyl)acetal diverts the reaction to O-alkylation, whereas less hindered acetals result in N-alkylation. researchgate.net This shows a complete shift in regioselectivity due to steric hindrance. An analogous principle was observed in the rearrangement of N-alkyl arylsulphonamides, where the size of the N-alkyl group dictates the competition between a desired rearrangement and an undesired cyclization side-reaction. mdpi.com Increasing the size of the N-alkyl group from methyl to larger groups, such as isopropyl, effectively suppresses the cyclization pathway, leading to a much higher yield of the desired rearranged product. mdpi.com This principle strongly suggests that the bulky N-n-butyl groups would similarly direct the selectivity of reactions involving this compound, potentially hindering certain reaction pathways while favoring others.
| N-Alkyl Group (R¹) | Ratio of Desired Product (Rearrangement) to Side Product (Cyclization) | Interpretation |
|---|---|---|
| Methyl (-CH₃) | ~2 : 1 | Small N-alkyl group allows the undesired cyclization to compete significantly. |
| Ethyl (-CH₂CH₃) | 19 : 1 | A modest increase in steric bulk dramatically suppresses the side reaction. |
| n-Propyl (-CH₂CH₂CH₃) | 50 : 1 | Further increase in size continues to improve selectivity for the desired pathway. |
| Isopropyl (-CH(CH₃)₂) | Reaction proceeds exclusively to the desired product | Branched, bulky group completely prevents the undesired cyclization. |
Stoichiometry : The molar ratio of reactants is another critical factor that can control the final product structure. In the reaction of DMFDMA with malononitrile (B47326) dimer, using a 1:1 molar ratio yields a mono-substituted product. scirp.orgresearchgate.net However, when the reaction is carried out with a 2:1 molar ratio of DMFDMA to the dimer, a different product is formed where the acetal has reacted with both an amino group and an active methylene group on the substrate. scirp.orgresearchgate.net This demonstrates that careful control of stoichiometry is essential for achieving selective transformations and avoiding over-reaction or the formation of different products entirely. In another example, optimizing the synthesis of unsymmetrical dithioacetals, researchers found that using a stoichiometric excess (2.2 equivalents) of one of the nucleophiles significantly reduced the formation of an undesired symmetrical by-product, thereby increasing the selectivity for the desired mixed acetal. nih.gov
Advanced Applications of N,n Di N Butylformamide Dimethyl Acetal in Organic Synthesis
Strategic Implementation as a Protecting Group
N,N-di-n-butylformamide dimethyl acetal (B89532) serves as a versatile reagent in organic synthesis, particularly in the strategic protection of functional groups. Its utility is pronounced in complex, multi-step syntheses where selective masking of reactive sites is paramount to achieving desired molecular transformations.
Amine Protection in Nucleoside Chemistry
In the field of nucleoside chemistry, the protection of exocyclic amino groups on nucleobases is a critical step during the synthesis of modified nucleosides and oligonucleotides. sigmaaldrich.comnih.gov N,N-di-n-butylformamide dimethyl acetal and its analogues, such as N,N-dimethylformamide dimethyl acetal (DMFDMA), are effective reagents for this purpose, converting primary amines into formamidine (B1211174) derivatives. nih.gov This transformation is crucial to prevent undesirable side reactions at the amino group during subsequent chemical modifications, such as phosphorylation or coupling reactions in oligonucleotide synthesis. sigmaaldrich.com
The formamidine protecting group is advantageous due to its ease of introduction under mild conditions and its stability to various reagents used in nucleic acid synthesis. nih.gov For instance, the reaction of a nucleoside with this compound in a suitable solvent like dimethylformamide (DMF) efficiently yields the corresponding N-protected nucleoside. nih.govnih.gov The reaction conditions can be optimized by adjusting temperature and reaction time to achieve high yields. nih.gov
The stability of the formamidine group is compatible with the conditions required for the subsequent steps in oligonucleotide synthesis, including the removal of other protecting groups like the dimethoxytrityl (DMT) group from the 5'-hydroxyl position. sigmaaldrich.comumich.edu Ultimately, the formamidine group can be readily removed under standard deprotection conditions, typically using aqueous ammonia, to regenerate the free amino group in the final oligonucleotide product. sigmaaldrich.com
Table 1: Optimization of Exocyclic Amine Protection using a Formamide (B127407) Dimethyl Acetal
| Entry | Temperature (°C) | Time (h) | Solvent | Yield (%) |
| 1 | Room Temperature | 48 | DMF | 66 |
| 2 | 65 | 24 | DMF | 58 |
| 3 | 65 | 24 | Pyridine | 76 |
This table is based on data for the analogous N,N-dimethylformamide dimethyl acetal, illustrating typical reaction optimization. nih.gov
Selective Protection of Formyl Moieties
While primarily recognized for amine protection, formamide acetals can also be employed in strategies involving the protection of formyl groups. These reagents can react with aldehydes to form acetals, effectively masking the reactive carbonyl group from participating in subsequent reactions. This application is particularly useful in the synthesis of complex molecules where a formyl group needs to be preserved while other parts of the molecule undergo transformation.
Construction of Complex Molecular Architectures
The utility of this compound extends beyond simple protection chemistry to the construction of intricate molecular frameworks. Its ability to facilitate specific bond formations and modifications is pivotal in the synthesis of biologically significant molecules.
Synthesis of Modified Nucleosides and Oligonucleotides
The synthesis of modified nucleosides and oligonucleotides is essential for various biomedical and research applications, including antiviral and antitumor agents. nih.gov this compound plays a crucial role in this process by enabling the selective protection of nucleobase amino groups, as previously discussed. This protection is a prerequisite for the efficient and regioselective introduction of modifications to the sugar moiety or the phosphodiester backbone. researchgate.net
Once the amino groups are protected, chemists can perform a variety of transformations, such as the introduction of labels, modified sugars, or altered phosphate (B84403) linkages, to create novel nucleoside and oligonucleotide analogues. nih.govdiva-portal.org The robust nature of the formamidine protecting group ensures that it remains intact during these synthetic manipulations. The final deprotection step then unveils the modified oligonucleotide with its native amino functionalities restored. sigmaaldrich.com
Preparation of Peptidyl-tRNA Mimics
Peptidyl-tRNA mimics are invaluable tools for studying the mechanism of protein synthesis by the ribosome. nih.govnih.gov The synthesis of these complex conjugates often involves the use of this compound for the protection of the exocyclic amino group of adenosine (B11128) derivatives. nih.govacs.org In one synthetic route, 3'-amino-3'-deoxyadenosine (B1194517) is protected with this reagent before being functionalized and attached to a solid support for the automated synthesis of RNA-peptide conjugates. nih.gov
This protection strategy is critical for the successful solid-phase synthesis, allowing for the sequential addition of amino acids to build the peptide chain and the assembly of the RNA component without interference from the reactive amino group on the adenine (B156593) base. nih.govresearchgate.net The resulting peptidyl-tRNA mimics, which feature a stable amide linkage in place of the native ester bond, are resistant to hydrolysis and thus suitable for detailed structural and functional studies of the ribosome. nih.govacs.org
Diversification in Heterocyclic Compound Synthesis
Formamide acetals, including this compound and the more commonly cited N,N-dimethylformamide dimethyl acetal (DMFDMA), are powerful reagents for the synthesis of a wide array of heterocyclic compounds. scirp.orgscirp.org They can act as one-carbon synthons, providing a formyl group equivalent that can react with various nucleophiles to construct heterocyclic rings. scirp.org
These reagents react with compounds containing active methylene (B1212753) groups, such as 1,3-dicarbonyl compounds, to form enamines. scirp.org These enamines are versatile intermediates that can be used to synthesize a variety of heterocyclic systems, including pyridines, pyrimidines, and pyrazoles. scirp.orgguidechem.com For example, the reaction of DMFDMA with malononitrile (B47326) dimer can lead to the formation of substituted pyridines and pyrimidines. scirp.orgscirp.org The ability to generate diverse heterocyclic structures under mild conditions makes formamide acetals a valuable tool in medicinal chemistry and materials science. guidechem.com
Table 2: Examples of Heterocyclic Systems Synthesized Using Formamide Acetals
| Starting Material | Reagent | Heterocyclic Product |
| Malononitrile Dimer | DMFDMA | Pyrimidine derivatives |
| Substituted ortho-nitrotoluenes | DMFDMA | Indole derivatives |
| 1,3-Diketones | DMFDMA | Pyrazole derivatives |
| N-arylimines | DMFDMA | Quinazoline derivatives |
This table highlights the versatility of the analogous N,N-dimethylformamide dimethyl acetal (DMFDMA) in heterocyclic synthesis. scirp.orgscirp.orgguidechem.com
Specialized Transformative Reactions
This compound is a versatile reagent in organic synthesis, participating in a variety of transformative reactions. Its utility stems from its ability to act as a formylating agent and a dehydrating agent under relatively mild conditions. This section explores its role in the formation of N,N-dialkylformamidine derivatives and in promoting dehydrative cyclizations and eliminations.
Formation of N,N-Dialkylformamidine Derivatives
This compound serves as an effective reagent for the formylation of primary and secondary amines to yield N,N'-substituted formamidines. This transformation is valuable as formamidines are important intermediates in the synthesis of various heterocyclic compounds and can also function as protecting groups for amines. The reaction proceeds by the nucleophilic attack of the amine on the electrophilic carbon of the acetal, followed by the elimination of two molecules of methanol (B129727).
While specific studies detailing the reaction of this compound with a wide range of amines are not extensively documented in publicly available literature, the general reactivity of N,N-dialkylformamide dimethyl acetals is well-established. For instance, the closely related N,N-dimethylformamide dimethyl acetal (DMFDMA) is widely used for this purpose. The reaction is typically carried out by heating the amine with the formamide acetal, often without the need for a catalyst. The progress of the reaction can be monitored by the evolution of methanol.
The reaction is applicable to a broad scope of amines, including aliphatic, aromatic, and heterocyclic amines. The steric and electronic properties of the amine can influence the reaction conditions required. Electron-rich amines tend to react more readily, while sterically hindered or electron-deficient amines may require more forcing conditions.
Below is a representative table illustrating the types of formamidine derivatives that can be synthesized using this methodology, with data extrapolated from reactions involving analogous N,N-dialkylformamide dimethyl acetals.
| Amine Substrate | Formamidine Product | Reaction Conditions | Yield (%) |
| Aniline | N'-(phenyl)-N,N-dibutylformamidine | Toluene, reflux | High |
| Benzylamine | N'-(benzyl)-N,N-dibutylformamidine | Neat, 80 °C | High |
| Morpholine | 4-(N,N-dibutylformimidoyl)morpholine | Methanol, reflux | Moderate to High |
| p-Toluidine | N'-(p-tolyl)-N,N-dibutylformamidine | Xylene, reflux | High |
This interactive table provides representative examples of formamidine synthesis. The yields are general estimates based on similar reactions and may vary depending on specific experimental conditions.
Dehydrative Cyclizations and Eliminations
This compound is also a potent reagent for effecting dehydrative cyclizations and elimination reactions. Its ability to activate hydroxyl groups facilitates the removal of water, driving the formation of cyclic structures or carbon-carbon double bonds.
A notable application in this category is the conversion of vicinal diols (1,2-diols) to epoxides. The reaction is believed to proceed through the formation of an intermediate 2-alkoxy-1,3-dioxolane, which upon heating, eliminates the N,N-dibutylformamide to yield the corresponding epoxide. This method provides a valuable alternative to other epoxidation methods, particularly for sensitive substrates.
Furthermore, N,N-dialkylformamide dimethyl acetals can promote the dehydrative cyclization of other bifunctional molecules, such as amino alcohols, to form heterocyclic compounds like oxazolines. These reactions are crucial in the synthesis of various biologically active molecules and pharmaceutical intermediates.
In addition to cyclizations, these reagents can facilitate elimination reactions. For instance, the dehydration of β-hydroxy acids to α,β-unsaturated acids can be achieved. The reaction likely proceeds through the formation of an intermediate that facilitates the concerted elimination of water and the formamide moiety.
The following table summarizes representative dehydrative reactions that can be mediated by this compound, with examples based on the known reactivity of similar formamide acetals.
| Substrate | Product | Reaction Type | Conditions |
| (1R,2R)-1,2-Diphenylethane-1,2-diol | trans-Stilbene oxide | Dehydrative Cyclization (Epoxidation) | Dichloromethane, reflux |
| 2-Aminoethanol | 2-Oxazoline | Dehydrative Cyclization | Neat, heat |
| 3-Hydroxypropanoic acid | Propenoic acid | Dehydration (Elimination) | Toluene, reflux |
| cis-Cyclohexane-1,2-diol | Cyclohexene oxide | Dehydrative Cyclization (Epoxidation) | Chloroform, reflux |
This interactive table showcases examples of dehydrative reactions. The specific conditions and outcomes can be influenced by the substrate structure and reaction parameters.
Comparative Studies and Structure Reactivity Relationships Within the Formamide Acetal Class
Comparative Analysis with N,N-Dimethylformamide Dimethyl Acetal (B89532) Analogs
N,N-di-n-butylformamide dimethyl acetal belongs to the family of N,N-dialkylformamide acetals, which are characterized by a central carbon atom bonded to a dimethylamino group and two alkoxy groups. The reactivity and utility of these compounds in organic synthesis are significantly influenced by the nature of the alkyl groups on both the nitrogen and the acetal function.
A comparative analysis with its most common analog, N,N-dimethylformamide dimethyl acetal (DMF-DMA), highlights the distinct properties imparted by the n-butyl substituents. While both serve as effective formylating and alkylating agents, the steric bulk of the n-butyl groups in this compound modulates its reactivity. For instance, in reactions where steric hindrance is a critical factor, the approach of a nucleophile to the electrophilic carbon is more impeded in the di-n-butyl derivative than in the dimethyl analog.
This difference in steric demand can be leveraged to achieve selectivity in certain synthetic transformations. The larger n-butyl groups can influence the regioselectivity of reactions with substrates possessing multiple reactive sites.
Below is a comparative table of this compound and its analogs:
| Compound Name | Alkyl Group on Nitrogen | Acetal Group | Key Features |
| This compound | n-Butyl | Dimethyl | Increased steric hindrance compared to DMF-DMA. |
| N,N-dimethylformamide dimethyl acetal (DMF-DMA) | Methyl | Dimethyl | Highly reactive due to minimal steric hindrance. |
| N,N-dimethylformamide diethyl acetal | Methyl | Diethyl | Reactivity intermediate between dimethyl and di-n-butyl acetals. |
| N,N-dimethylformamide di-tert-butyl acetal | Methyl | Di-tert-butyl | Significantly increased steric bulk from the acetal portion, affecting reaction rates. |
Investigating Steric and Electronic Effects on Reactivity
The reactivity of formamide (B127407) acetals is a delicate interplay of steric and electronic effects. The two n-butyl groups on the nitrogen atom of this compound exert a significant steric influence on the molecule's reactivity. This steric hindrance can decrease the rate of reaction with nucleophiles compared to the less hindered N,N-dimethylformamide dimethyl acetal.
Electronically, the nitrogen atom's lone pair of electrons participates in resonance with the central carbon-oxygen bonds, which stabilizes the molecule and influences the electrophilicity of the acetal carbon. The electron-donating nature of the alkyl groups on the nitrogen further modulates this effect. While the inductive effect of the n-butyl groups is slightly greater than that of methyl groups, the primary differentiating factor in reactivity remains the steric bulk.
The general mechanism of action for formamide acetals involves the generation of an electrophilic species through the departure of an alkoxide ion. The stability of the resulting oxonium or iminium ion intermediate is crucial for the progress of the reaction. The larger alkyl groups in this compound can influence the stability and subsequent reactivity of these intermediates.
Implications for Reagent Selection in Targeted Syntheses
The choice between this compound and its analogs in a synthetic protocol is dictated by the specific requirements of the transformation. For reactions requiring a highly reactive formylating agent and where steric hindrance is not a concern, N,N-dimethylformamide dimethyl acetal is often the reagent of choice due to its smaller size and higher reactivity.
However, when selectivity is paramount, the increased steric bulk of this compound can be advantageous. For example, in the selective formylation of a less sterically accessible functional group in a polyfunctional molecule, the di-n-butyl derivative might offer superior results by reacting preferentially at a more exposed site.
Furthermore, the choice of the acetal's alkyl group (e.g., methyl vs. tert-butyl) also plays a critical role. While this article focuses on the di-n-butyl derivative with dimethyl acetal, it is important to note that analogs like N,N-dimethylformamide di-tert-butyl acetal introduce even greater steric hindrance, further expanding the toolkit for chemists to fine-tune reactivity. researchgate.net The selection of a specific formamide acetal, therefore, allows for a high degree of control over the outcome of a reaction, enabling chemists to achieve desired transformations with greater precision.
Emerging Research Directions and Future Prospects for N,n Di N Butylformamide Dimethyl Acetal
Development of Catalytic and Stereoselective Applications
While direct catalytic roles for N,N-di-n-butylformamide dimethyl acetal (B89532) are not extensively documented, its utility as a reagent in catalytic cycles and stereoselective synthesis is an area of growing interest. Formamide (B127407) acetals, in general, are known to participate in reactions that can be influenced by catalysts to achieve high levels of stereoselectivity.
Research into related compounds like N,N-dimethylformamide dimethyl acetal (DMF-DMA) shows their ability to act as catalysts or reagents in stereoselective reactions. For instance, DMF acetals can catalyze the rearrangement of certain allylic alcohols with a complete transfer of chirality, yielding enantiomerically pure products. sciencemadness.org This proceeds through a proposed five-membered cyclic transition state. sciencemadness.org Such precedents suggest that the unique steric and electronic properties of the n-butyl groups in N,N-di-n-butylformamide dimethyl acetal could be exploited to influence the stereochemical outcome of similar or novel catalytic reactions. Future research may focus on designing chiral catalysts that work in concert with this compound to achieve asymmetric transformations, a cornerstone of modern pharmaceutical and agrochemical synthesis.
The compound's role as a precursor or activating agent is also significant. It can be used to generate reactive intermediates that then participate in catalytic cycles. For example, its reaction with active methylene (B1212753) compounds can form enamines, which are versatile intermediates in organic synthesis. sciencemadness.orgscirp.org The choice of catalyst in these subsequent reactions can dictate the stereoselectivity of the final product.
| Potential Catalytic/Stereoselective Application | Reaction Type | Role of this compound | Potential Outcome |
| Asymmetric Rearrangements | Allylic alcohol rearrangement | Reagent/Catalyst | Enantiomerically pure β,γ-unsaturated amides |
| Stereoselective C-C Bond Formation | Enamine synthesis from active methylene compounds | Reagent for intermediate formation | Chiral amines and heterocyclic compounds |
| Catalytic Heterocycle Synthesis | Cyclization reactions | Activating agent/Reagent | Stereodefined heterocyclic structures |
Integration into Automated Synthesis Platforms
The properties of this compound make it a candidate for integration into automated synthesis platforms, including flow chemistry and high-throughput screening systems. Automated synthesis demands reagents that are liquid, soluble in common organic solvents, and exhibit predictable reactivity, characteristics that this compound possesses.
In the context of solid-phase peptide synthesis (SPPS), a process that is often automated, related formamide acetals have been used to facilitate the efficient anchoring of amino acids to resin supports. nih.gov For example, N,N-dimethylformamide dineopentyl acetal helps to avoid common side reactions like dimer formation and racemization during the attachment of Fmoc-amino acids to p-alkoxybenzyl alcohol resins. nih.gov The structural similarities suggest that this compound could offer similar or complementary advantages in automated peptide or oligonucleotide synthesis, where preventing racemization and ensuring high coupling efficiency are critical.
The compound's function as a protecting group and an activating agent is also amenable to automation. chemimpex.com Its ability to react under mild conditions to protect functional groups or to activate carboxylic acids allows for its incorporation into multi-step, automated sequences for the rapid generation of compound libraries. The liquid nature and good solubility of this compound are advantageous for fluidic handling systems common in automated platforms.
| Automated Platform | Potential Role of this compound | Key Advantages |
| Flow Chemistry Systems | Reagent for continuous transformations | Good solubility, predictable reactivity, suitable for pumping and mixing. |
| Automated Peptide Synthesizers | Anchoring reagent, coupling activator | Potentially reduces side reactions and racemization. |
| High-Throughput Screening Platforms | Reagent for library synthesis | Facilitates rapid, parallel synthesis of diverse small molecules. |
Exploration in Novel Materials Science and Bioconjugation
The reactivity of this compound opens up possibilities for its use in materials science and bioconjugation. Its ability to act as a formylating or alkylating agent can be harnessed to modify the surfaces of materials or to functionalize polymers.
In materials science, related formamide acetals are used in the production of polymers and in coating formulations. chemimpex.com They can aid in polymerization processes and enhance the adhesion and durability of coatings. chemimpex.com this compound could be investigated for similar purposes, potentially creating polymers with tailored properties or surface-functionalized materials for applications in electronics or biomedical devices. For example, it could be used to introduce specific functional groups onto a polymer backbone, altering its solubility, thermal stability, or biocompatibility.
Bioconjugation involves the chemical linking of two molecules, at least one of which is a biomolecule like a peptide, protein, or nucleic acid. The selective reactivity of this compound with primary amines makes it a potential tool for peptide and protein modification. nih.gov Such modifications are crucial for developing therapeutic peptides with improved stability and bioavailability. nih.gov The compound could be used to introduce specific labels, crosslinkers, or other moieties onto biomolecules. Its utility as a protecting group for formyl groups in multi-step organic synthesis is also relevant for the synthesis of complex bioconjugates.
| Field | Specific Application | Function of this compound | Potential Outcome |
| Materials Science | Polymer Modification | Functionalization of polymer backbones | Polymers with tailored physical and chemical properties. |
| Materials Science | Surface Functionalization | Chemical modification of material surfaces | Enhanced adhesion, biocompatibility, or specific binding capabilities. |
| Bioconjugation | Peptide/Protein Modification | Selective reaction with amine groups (e.g., lysine (B10760008) residues) | Attachment of labels, drugs, or polyethylene (B3416737) glycol (PEG) chains. |
| Bioconjugation | Synthesis of Protected Intermediates | Protecting group for formyl moieties | Facilitation of multi-step synthesis of complex biomolecules. |
Q & A
Basic Questions
Q. What are the key structural and physicochemical properties of N,N-di-n-butylformamide dimethyl acetal?
- Answer: The compound has the formula C₁₁H₂₅NO₂ and a molecular weight of 203.32 g/mol . Its IUPAC name is 1,1-dibutoxy-N,N-dimethylmethanamine, and it features a central methanamine core with two butoxy groups and two methyl groups attached to the nitrogen. Key properties include a boiling point of 102–104°C and sensitivity to moisture and strong oxidizing agents .
Q. What are common synthetic routes for preparing this compound?
- Answer: The compound is typically synthesized via the reaction of N,N-dimethylformamide with dibutyl orthoesters or through transacetalization reactions. For example, reacting N,N-dimethylformamide with dibutyl acetals in the presence of acid catalysts yields the product. Yields vary with substituents and solvent choice; for instance, benzene or toluene often provide higher yields (e.g., 53–78%) compared to chlorinated solvents (14–33%) .
Q. How is this compound characterized in research settings?
- Answer: Common techniques include ¹H/¹³C NMR (to confirm substitution patterns), IR spectroscopy (to identify C-O and N-C stretches), and GC-MS for purity analysis. For example, the ¹H NMR spectrum typically shows signals for butoxy methyl/methylene groups (δ 0.8–1.6 ppm) and dimethylamine protons (δ 2.2–3.0 ppm) .
Advanced Research Questions
Q. How do reaction conditions (solvent, temperature, substituents) influence the yield of heterocyclic products derived from this compound?
- Answer: Substituent electronic effects and solvent polarity critically impact yields. For example, electron-withdrawing groups (e.g., p-Cl-C₆H₄) reduce yields in selenazine formation (38% vs. 95% for phenyl groups) due to destabilization of intermediates. Polar aprotic solvents like DMF enhance reactivity in cycloadditions, while non-polar solvents (e.g., benzene) favor acetal stability .
Q. What mechanistic insights explain the role of this compound in [4+2]-cycloadditions for heterocycle synthesis?
- Answer: The acetal acts as a 1,3-dienophile precursor, generating N-selenoacylamidines or N-thionoacylamidines under thermal conditions. These intermediates participate in cycloadditions with dienes or alkynes, forming selenazines or dihydronaphthalenes. Isotopic labeling (e.g., ¹⁵N) has been used to track nitrogen migration during these reactions .
Q. How can contradictory data in reaction outcomes (e.g., yield disparities) be resolved?
- Answer: Discrepancies often arise from competing side reactions (e.g., hydrolysis under moist conditions) or solvent-dependent equilibria. For example, in selenazine synthesis, higher temperatures (80°C vs. 25°C) shift product distribution from 5,6-dihydro-4H-1,3-selenazine to 6H-1,3-selenazine. Systematic optimization of reaction parameters (e.g., moisture control, catalyst loading) is recommended .
Q. What are the limitations of using this compound in synthesizing functionalized amide acetals?
- Answer: The scope is restricted by the availability of orthoamides and sensitivity of functional groups. For instance, Lewis acid/base-sensitive groups (e.g., free -OH or -NH₂) are incompatible with standard transacetalization conditions. Additionally, steric hindrance from bulky substituents (e.g., tert-butyl) lowers yields (e.g., 32–44% vs. 56–95% for methyl groups) .
Q. What analytical methods are recommended for quantifying trace impurities in this compound?
- Answer: HPLC-UV (using C18 columns) and headspace GC-MS are effective for detecting residual solvents (e.g., methanol) or hydrolysis byproducts. For example, BSTFA-derivatized samples enable sensitive detection of hydrolyzed amines at ppm levels .
Methodological Notes
- Handling Precautions: Store under nitrogen at ambient temperatures; avoid exposure to moisture or acids to prevent decomposition .
- Safety Data: Classified as a flammable liquid (DOT Class 3, Packing Group II). Use PPE (gloves, goggles) and work in a fume hood due to respiratory and dermal toxicity risks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
